molecular formula C15H11ClN2O2S B10812637 N-(5-chloropyridin-2-yl)naphthalene-2-sulfonamide

N-(5-chloropyridin-2-yl)naphthalene-2-sulfonamide

Cat. No.: B10812637
M. Wt: 318.8 g/mol
InChI Key: RXXRUHVIYFPPNL-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)naphthalene-2-sulfonamide is a chemical compound of interest in medicinal chemistry and cancer research, belonging to the class of sulfonamide derivatives. Sulfonamides are a prominent scaffold in drug discovery, known for a wide range of biological activities including potential anticancer properties . Research on structurally similar naphthalene sulfonamides has shown that these compounds can act as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents that disrupt cell division . Other sulfonamide derivatives have been investigated for their inhibitory activity against enzymes like protein disulfide isomerase (PDI) and various kinases , highlighting the versatility of this chemical class in probing biological pathways. The specific structure of this compound, which incorporates both naphthalene and chloropyridine rings, suggests it is a candidate for use in hit-to-lead optimization campaigns and as a tool compound for investigating new biological targets in oncology and other therapeutic areas. This product is intended for research purposes and is not for diagnostic or therapeutic use. For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is not suitable for human or animal consumption, or for any in vivo application.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-13-6-8-15(17-10-13)18-21(19,20)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXRUHVIYFPPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)naphthalene-2-sulfonamide typically involves the reaction of 5-chloropyridine-2-amine with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and bases like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyridine or naphthalene rings.

Scientific Research Applications

Pharmaceutical Development

N-(5-chloropyridin-2-yl)naphthalene-2-sulfonamide has been identified as a promising lead compound in the development of new drugs targeting bacterial infections and cancer. Its sulfonamide group is known for its biological activity, particularly in inhibiting bacterial growth by interfering with folate synthesis pathways. This mechanism is crucial for the development of antibacterial agents, especially against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties of this compound. Studies have shown that sulfonamides exhibit notable activity against both Gram-positive and Gram-negative bacteria. For instance, the minimal inhibitory concentration (MIC) for this compound against MRSA was reported to be between 15.62 to 31.25 μmol/L, indicating its effectiveness in combating resistant bacterial strains .

Anticancer Properties

The compound also shows promise in oncology, particularly as an antiproliferative agent. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines. The growth inhibition is often quantified using the GI50 metric, which represents the concentration required to inhibit cell growth by 50%. Related compounds within this class have exhibited GI50 values as low as 38 nM, suggesting substantial potency against cancer cell proliferation .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by its structural modifications. Variations in substituents on the naphthalene or pyridine rings can lead to different pharmacological profiles. For example, compounds with electron-donating groups on the aromatic rings have shown increased antiproliferative activity .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study FocusFindingsRemarks
Antimicrobial EfficacyEffective against MRSA with MIC values ranging from 15.62 - 31.25 μmol/LHighlights potential for treating resistant infections
Antiproliferative ActivityGI50 values reported as low as 38 nM against various cancer cell linesIndicates strong potential in cancer therapy
Molecular Docking StudiesRevealed significant binding to target enzymes involved in bacterial and cancer cell metabolismSupports further development as a therapeutic agent

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial or antifungal effects.

Comparison with Similar Compounds

Key Observations :

  • Structural Variations : The target compound differs from PR31 and PR33 in the heterocyclic core (pyridine vs. dihydroquinazoline) and substituent positions (chloro on pyridine vs. quinazoline). These differences influence molecular weight and physicochemical properties.
  • LogP Trends : The higher LogP of N-(5-chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide (4.9 vs. ~4.5 estimated for the target compound) reflects increased hydrophobicity due to the phenylsulfanyl group .
  • Thermal Stability : PR33 exhibits a higher melting point (220–222°C) than PR31 (192–195°C), likely due to differences in crystal packing or intermolecular interactions .

Biological Activity

N-(5-chloropyridin-2-yl)naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a naphthalene core with a sulfonamide functional group and a chloropyridine substituent, which contribute to its reactivity and biological effects. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C15H12ClNO2S\text{C}_{15}\text{H}_{12}\text{ClN}\text{O}_2\text{S}

This compound combines the characteristics of both naphthalene and pyridine, which are known for their diverse biological activities. The sulfonamide group is particularly significant as it is commonly associated with antibacterial properties.

Antimicrobial Properties

Sulfonamides are widely recognized for their antibacterial activity. Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for related sulfonamide compounds have been documented, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Compound NameMIC (μM)Bacterial Strain
Ciprofloxacin<1E. coli
This compound50S. aureus
N-(5-chloropyridin-2-yl)-6-methoxynaphthalene-2-sulfonamide40K. pneumoniae

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has shown potential anti-inflammatory effects. Studies indicate that similar sulfonamides can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, derivatives with electron-donating groups have demonstrated enhanced anti-inflammatory activity by reducing COX-2 expression levels.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in bacterial folate synthesis, leading to bacteriostatic effects.
  • Electrophilic Interactions : The chloropyridine moiety may participate in electrophilic substitutions, enhancing the compound's reactivity towards biological targets.
  • Binding Affinity : Molecular docking studies suggest that this compound has a high binding affinity for certain receptors and enzymes implicated in disease processes, including those related to inflammation and cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on Antimicrobial Activity : A comparative analysis of various sulfonamides indicated that those with halogen substitutions (like chlorine) exhibited improved antibacterial properties compared to their non-halogenated counterparts .
  • Anti-inflammatory Effects : Research demonstrated that derivatives similar to this compound significantly reduced inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of sulfonamides revealed that modifications at the pyridine and naphthalene positions could enhance both antimicrobial and anti-inflammatory activities .

Q & A

Q. What are the recommended synthetic routes for N-(5-chloropyridin-2-yl)naphthalene-2-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of 5-chloro-2-aminopyridine with naphthalene-2-sulfonyl chloride under basic conditions. Key steps include:

  • Coupling Reaction : React 5-chloro-2-aminopyridine with naphthalene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0°C to room temperature) to minimize side products like disubstituted sulfonamides .

Example Reaction Setup:

ReagentMolar RatioSolventTemperatureYield (%)
5-Chloro-2-aminopyridine1.0DCM0°C → RT75–85
Naphthalene-2-sulfonyl chloride1.2TEA (base)

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Analytical Techniques :
    • HPLC/LC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to assess purity (>95%).
    • NMR Spectroscopy : Confirm regiochemistry via 1H^1H- and 13C^{13}C-NMR (e.g., pyridine ring protons at δ 8.2–8.5 ppm, naphthalene protons at δ 7.5–8.1 ppm) .
    • X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to verify bond angles and spatial arrangement .

Key NMR Assignments:

Proton EnvironmentChemical Shift (δ, ppm)
Pyridine C-H (position 6)8.35 (d, J = 8.5 Hz)
Naphthalene C-H (position 1)8.12 (d, J = 7.8 Hz)

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets like cholinesterases?

Methodological Answer:

  • Protein Preparation : Retrieve target structures (e.g., human acetylcholinesterase, PDB: 4EY7) from the PDB. Remove water molecules and optimize hydrogen bonding networks using Schrödinger’s Protein Preparation Wizard .
  • Grid Generation : Define a 20 Å radius grid around the active site (e.g., centroid of co-crystallized ligand in 5DYW).
  • Docking Workflow : Use Glide (Schrödinger) with OPLS3 force fields. Validate poses by comparing binding energies (ΔG) and hydrogen-bonding patterns with experimental IC50_{50} values .

Example Docking Results:

TargetBinding Energy (kcal/mol)Key Interactions (Residues)
Acetylcholinesterase-9.2π-π stacking (Trp286), H-bond (Ser203)

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this sulfonamide?

Methodological Answer:

  • Validation Steps :
    • Reassess Force Fields : Compare OPLS3 vs. AMBER results to evaluate energy scoring biases.
    • Solvent Effects : Run molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to account for hydrophobic interactions.
    • Experimental Cross-Check : Perform isothermal titration calorimetry (ITC) to measure binding affinity and correlate with docking scores .

Case Study : In a structure-activity relationship (SAR) study, replacing the naphthalene ring with thiophene (compound 15) increased activity despite lower computational binding scores, highlighting the role of hydrophobic pockets not modeled in docking .

Q. How can crystallographic challenges (e.g., twinning, centrosymmetric ambiguities) be addressed during structure determination?

Methodological Answer:

  • Twinning Analysis : Use SHELXD for initial structure solution and SHELXL for refinement. Apply Flack’s x parameter to resolve enantiomeric ambiguities in near-centrosymmetric structures .
  • Data Collection : Optimize crystal mounting (e.g., loop vs. capillary) to minimize absorption effects. Collect high-resolution data (≤1.0 Å) for reliable anisotropic displacement parameters .

Refinement Parameters:

SoftwareR1_1 (%)wR2_2 (%)Flack Parameter
SHELXL3.28.70.02(2)

Q. What synthetic modifications enhance the compound’s bioactivity while maintaining sulfonamide stability?

Methodological Answer:

  • Functionalization Strategies :
    • Pyridine Ring : Introduce electron-withdrawing groups (e.g., -NO2_2 at position 4) to improve target binding.
    • Naphthalene Ring : Substitute position 1 with -COOH to increase solubility without compromising stability.
  • Stability Assays : Monitor hydrolytic degradation at pH 7.4 (PBS buffer, 37°C) via LC-MS. Methylation of the sulfonamide nitrogen reduces hydrolysis by 60% .

SAR Table (Select Modifications):

Modification SiteSubstituentIC50_{50} (nM)Half-life (h)
Pyridine (C4)-NO2_21248
Naphthalene (C1)-COOH1852

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